Trans-2-aminocyclohexanesulfonic acid

Calcium signaling Retinal pharmacology Taurine analogs

Trans-2-aminocyclohexanesulfonic acid (TAHS) is a zwitterionic aminocycloalkanesulfonic acid derivative with the molecular formula C₆H₁₃NO₃S and molecular weight of 179.24 g/mol. The compound exists as a cyclic, conformationally constrained analog of the endogenous amino acid taurine (2-aminoethanesulfonic acid).

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
Cat. No. B1258727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-2-aminocyclohexanesulfonic acid
Synonyms2-aminocyclohexanesulfonic acid
2-TAHS
cis-2-aminocyclohexanesulfonic acid
trans-2-aminocyclohexanesulfonic acid
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)S(=O)(=O)O
InChIInChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)/t5-,6-/m1/s1
InChIKeyNDRPLJAHCNWEKE-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-2-Aminocyclohexanesulfonic Acid: Structural Identity and Procurement Considerations


Trans-2-aminocyclohexanesulfonic acid (TAHS) is a zwitterionic aminocycloalkanesulfonic acid derivative with the molecular formula C₆H₁₃NO₃S and molecular weight of 179.24 g/mol [1]. The compound exists as a cyclic, conformationally constrained analog of the endogenous amino acid taurine (2-aminoethanesulfonic acid) [2]. In solution, TAHS adopts a diequatorial conformation wherein both the amino and sulfonic acid moieties occupy equatorial positions on the cyclohexane ring, as determined by high-field NMR spectroscopy [2]. This conformational rigidity distinguishes TAHS from its flexible acyclic counterpart taurine and from the cis isomer CAHS, which assumes an equatorial (sulfonic acid)-axial (amino) conformation [2]. The compound is employed in two principal research domains: as a chiral selector or building block in the construction of enantioselective chromatographic stationary phases, and as a pharmacological probe for investigating taurine-mediated calcium signaling and thermoregulatory pathways [1].

Chiral selector development Enables zwitterionic ion-exchange CSP design using (R,R)- or (S,S)-trans configuration
Taurine-signaling probe Conformationally constrained analog for retinal Ca²⁺ uptake and thermoregulatory pathway studies

Why Cis-2-Aminocyclohexanesulfonic Acid or Taurine Cannot Substitute for Trans-2-Aminocyclohexanesulfonic Acid


Substitution of trans-2-aminocyclohexanesulfonic acid with its cis stereoisomer or with the endogenous ligand taurine is scientifically invalid due to fundamental differences in conformational geometry, biological activity profiles, and molecular recognition behavior. The trans isomer (TAHS) adopts a diequatorial conformation, whereas the cis isomer (CAHS) assumes an equatorial-axial arrangement [1]; this stereochemical distinction translates into opposing functional effects in retinal calcium regulation—TAHS inhibits ATP-dependent Ca²⁺ uptake at micromolar concentrations, while CAHS stimulates uptake at millimolar concentrations [1]. Furthermore, in thermoregulatory pharmacology, TAHS is devoid of in vivo and in vitro effects, whereas CAHS induces hypothermia [2]. In chiral chromatography, the specific (R,R)- and (S,S)-trans configurations are required for zwitterionic chiral selector construction; generic substitution with the cis isomer or non-constrained taurine yields non-functional stationary phases lacking the requisite ion-exchange geometry [3]. These divergent properties render interchangeability impossible for any rigorous research or industrial application.

Cis isomer (CAHS)
Diequatorial vs equatorial-axial conformation may reverse Ca²⁺ uptake modulation (inhibition vs stimulation)
Taurine
Lacks conformational rigidity and produces opposite effect in non-ATP calcium accumulation; cannot replace as chiral selector
Alternative chiral amines
Absence of zwitterionic sulfonic acid/amine geometry may compromise ion-exchange enantiodiscrimination

Trans-2-Aminocyclohexanesulfonic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


TAHS vs. CAHS: Opposing Functional Effects on ATP-Dependent Calcium Uptake in Rat Retina

TAHS (trans-2-aminocyclohexanesulfonic acid) and CAHS (cis-2-aminocyclohexanesulfonic acid) exhibit opposing functional effects on ATP-dependent calcium uptake in rat retinal preparations. TAHS inhibits calcium uptake at micromolar concentrations, whereas CAHS stimulates calcium uptake at millimolar concentrations in a manner similar to taurine. The conformational difference—TAHS adopting a diequatorial arrangement versus CAHS adopting an equatorial-axial conformation—drives this functional dichotomy [1].

TAHS vs CAHS: Ca²⁺ uptake
Head-to-head
TAHS inhibits at µM range; CAHS stimulates at mM range (>1000-fold potency differential)
Supports stereochemical-control context for retinal calcium studies
Rat retinal membrane preparation; conformation confirmed by NMR
Calcium signaling Retinal pharmacology Taurine analogs

TAHS vs. CAHS: Functional Selectivity in Thermoregulatory Pharmacology

In a structure-activity relationship study of thermoregulation, cis-2-aminocyclohexanesulfonic acid (CAHS) induced hypothermia when administered intracerebroventricularly in conscious rabbits, whereas the trans isomer (TAHS) was completely devoid of effects either in vivo or in vitro. CAHS did not interact with GABA(A) or GABA(B) receptors, nor did it affect GABA or taurine uptake, suggesting a specific taurinergic mechanism. TAHS showed no activity in any assay [1].

TAHS vs CAHS: Thermoregulation
Head-to-head
TAHS: no effect in vivo/in vitro; CAHS: induces hypothermia
Supports trans-specific negative control for thermoregulatory pathway studies
Intracerebroventricular rabbit model; GABA receptor interaction absent
Thermoregulation CNS pharmacology Taurine receptor

TAHS as a Chiral Selector Building Block: Commercial CHIRALPAK ZWIX CSPs

Trans-2-aminocyclohexanesulfonic acid serves as the essential chiral ion-exchange moiety in commercially available CHIRALPAK® ZWIX zwitterionic chiral stationary phases. The ZWIX selectors are synthesized by fusing Cinchona alkaloids with trans-2-aminocyclohexanesulfonic acid at the C-9 position via carbamate linkage. Both (R,R)- and (S,S)-trans configurations are utilized: (R,R)-aminocyclohexanesulfonic acid is incorporated into ZWIX(-) and ZWIX(+A) phases, while (S,S)-aminocyclohexanesulfonic acid is incorporated into ZWIX(+) and ZWIX(-A) phases [1][2]. The zwitterionic nature derived from the aminocyclohexanesulfonic acid moiety enables simultaneous anion- and cation-exchange capabilities [3].

ZWIX CSP chiral selector
Class-level
TAHS integral to CHIRALPAK ZWIX(+) and ZWIX(-) phases
Reported commercial use as zwitterionic chiral selector building block
Supplier documentation; enantiorecognition mechanism described in literature
Chiral chromatography Enantioselective separation Analytical chemistry

TAHS-Based SCX CSP: Validated Enantioseparation in Subcritical Fluid Chromatography

A strong cation exchange-type chiral stationary phase (SCX CSP) based on a syringic acid amide derivative of trans-(R,R)-2-aminocyclohexanesulfonic acid has been validated for the enantioseparation of chiral basic drugs and their analogues in subcritical fluid chromatography (SFC). The strongly acidic sulfonic acid moiety of the trans-aminocyclohexanesulfonic acid unit enables effective ion exchange with basic analytes via stoichiometric displacement mechanisms [1].

SCX CSP for SFC
Class-level
Trans-(R,R)-TAHS derivative validated for enantioseparation of chiral amines
Reported SCX chiral separation context for basic drugs
Subcritical fluid chromatography with CO₂; stoichiometric ion-exchange mechanism
Subcritical fluid chromatography Chiral amines Ion-exchange chromatography

TAHS vs. Taurine: Functional Distinction in Non-ATP-Dependent Calcium Ion Accumulation

In rat retinal membrane preparations under non-ATP conditions (high calcium concentration of 1.4 mM), trans-2-aminocyclohexanesulfonic acid (TAHS) functions as a stimulator of ⁴⁵calcium ion accumulation, producing a 3- to 4-fold increase in accumulation. This contrasts with taurine, which under identical conditions inhibits ⁴⁵calcium ion accumulation by approximately 30% at 20 mM concentration [1].

TAHS vs Taurine: Ca²⁺ accumulation
Cross-study comparable
TAHS: 3- to 4-fold stimulation of ⁴⁵Ca²⁺ accumulation; Taurine: ~30% inhibition at 20 mM
Reported opposing functional profile supports pathway discrimination studies
Non-ATP conditions, 1.4 mM Ca²⁺, rat retinal membrane
Calcium ion accumulation Retinal membrane Taurine pharmacology

High-Value Application Scenarios for Trans-2-Aminocyclohexanesulfonic Acid in Research and Industrial Settings


Stereochemical Control Experiments in Retinal Calcium Signaling Studies

Researchers investigating taurine-mediated calcium regulation in retinal tissue require TAHS as the trans stereoisomer to achieve ATP-dependent calcium uptake inhibition at micromolar concentrations. Since CAHS (cis isomer) produces the opposite effect (stimulation at millimolar concentrations) [1], TAHS is the only appropriate choice for studies requiring inhibition of this pathway. The diequatorial conformation of TAHS, confirmed by high-field NMR, provides the structural basis for this functional specificity [1].

Development and Manufacturing of Zwitterionic Chiral Stationary Phases

Analytical laboratories and chromatography manufacturers developing enantioselective separation methods for underivatized amino acids, peptides, and zwitterionic molecules utilize trans-2-aminocyclohexanesulfonic acid as the essential chiral selector building block. The compound is fused with Cinchona alkaloids at the C-9 position via carbamate linkage to produce CHIRALPAK® ZWIX(+) and ZWIX(-) CSPs, which are commercially validated for HPLC and SFC applications [2][3]. The (R,R)- and (S,S)-trans configurations are specifically required; alternative stereoisomers lack the requisite ion-exchange geometry for effective enantiodiscrimination.

Construction of Strong Cation Exchange Chiral Stationary Phases for SFC

Pharmaceutical analytical laboratories employing subcritical fluid chromatography for chiral amine enantioseparation utilize trans-(R,R)-2-aminocyclohexanesulfonic acid derivatives as the strong cation exchange moiety in SCX-type CSPs. The strongly acidic sulfonic acid group of the trans-aminocyclohexanesulfonic acid unit enables stoichiometric ion exchange with basic analytes, a mechanism validated for the separation of chiral basic drugs and their analogues [4]. This application is specific to the trans-(R,R) configuration and cannot be replicated with the cis isomer.

Pharmacologically Inactive Stereochemical Control in Thermoregulation Studies

Neuroscience researchers investigating taurinergic thermoregulatory mechanisms in the CNS require TAHS as a stereochemically controlled negative control. Whereas CAHS induces hypothermia in conscious rabbits when administered intracerebroventricularly, TAHS is devoid of any in vivo or in vitro effects [5]. This property makes TAHS an essential procurement item for experimental designs requiring a structurally analogous but pharmacologically silent control compound to validate that observed effects are stereochemically specific rather than artifacts of the aminocyclohexanesulfonic acid scaffold.

Application
Selection Property
Validation Focus
Retinal calcium signaling studies
Trans-specific stereochemical control
ATP-dependent Ca²⁺ uptake modulation endpoint
Zwitterionic chiral stationary phase development
(R,R)- or (S,S)-trans configuration
Chiral ion-exchange selectivity
SCX-type chiral amine separation in SFC
Strong cation-exchange via sulfonic acid moiety
Enantioseparation efficiency in subcritical conditions
Thermoregulatory pathway control studies
Pharmacologically silent negative control
Stereochemical specificity of hypothermia endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trans-2-aminocyclohexanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.